2-(Pyrimidin-2-ylamino)benzoic acid
Description
Historical Trajectories and Significance of Aminobenzoic Acid Derivatives
Aminobenzoic acids, organic compounds containing both an amine and a carboxylic acid functional group attached to a benzene (B151609) ring, have a rich history in chemical and industrial sciences. chemicalbook.comnih.gov First discovered in the 19th century, these compounds have become indispensable building blocks in the synthesis of a vast range of commercially important products, including dyes, food additives, and, most notably, pharmaceuticals. nih.gov For instance, para-aminobenzoic acid (PABA) was once a common ingredient in sunscreens due to its ability to absorb UVB radiation, although its use has declined due to concerns about skin sensitivity. scholarsresearchlibrary.com The various isomers of aminobenzoic acid—ortho, meta, and para—and their derivatives have been extensively explored, leading to the development of numerous therapeutic agents. chemicalbook.comnih.gov This historical significance underscores the importance of aminobenzoic acid derivatives as a versatile platform for chemical innovation.
The Pyrimidine (B1678525) Moiety as a Foundational Scaffold in Chemical Synthesis and Design
The pyrimidine ring, a heterocyclic aromatic compound containing two nitrogen atoms at positions 1 and 3, is a cornerstone of chemical and biological sciences. nih.gov Its fundamental importance is highlighted by its presence as a core component of the nucleobases cytosine, thymine, and uracil, which are essential building blocks of the nucleic acids DNA and RNA. nih.gov This biological prevalence has made the pyrimidine scaffold a prime target for synthetic chemists. The development of a multitude of synthetic methods for pyrimidine and its fused derivatives has unlocked a world of possibilities in medicinal chemistry. chemicalbook.com Pyrimidine derivatives have been shown to exhibit a wide spectrum of biological activities. chemicalbook.comnih.gov
Rationale for the Integrated Investigation of 2-(Pyrimidin-2-ylamino)benzoic acid
The integration of the aminobenzoic acid and pyrimidine moieties into a single molecule, this compound, is a deliberate strategy in rational drug design. This molecular hybridization aims to combine the pharmacophoric features of both parent structures to create new chemical entities with enhanced or novel biological activities. The rationale for investigating this specific compound and its derivatives is multifaceted. Researchers have explored its potential as an antagonist of the Retinoid X Receptor alpha (RXRα), a key target in cancer therapy. tandfonline.com The structural framework of this compound provides a versatile backbone for the synthesis of a diverse library of derivatives, allowing for the fine-tuning of its biological and physicochemical properties.
The synthesis of this compound can be conceptually approached through established synthetic methodologies such as the Ullmann condensation. This reaction would likely involve the copper-catalyzed coupling of 2-chlorobenzoic acid with 2-aminopyrimidine (B69317). While specific documented protocols for the direct synthesis of the title compound are not extensively reported in readily available literature, the principles of the Ullmann condensation provide a strong theoretical basis for its preparation.
Overview of Multidisciplinary Research Directions for this compound
Research into this compound and its analogs has branched into several key areas, primarily within medicinal chemistry. The development of derivatives as potential anticancer agents has been a significant focus, with studies targeting specific cellular pathways and receptors. tandfonline.com Furthermore, the scaffold has been utilized in the design of inhibitors for enzymes crucial to the life cycle of pathogens, such as in the development of antimalarial agents targeting dihydrofolate reductase in Plasmodium falciparum. nih.gov The versatility of the this compound structure also lends itself to the creation of analogs for other therapeutic targets, including kinase inhibitors for the treatment of various diseases. nih.gov
Detailed Research Findings
The following tables present a summary of key data related to this compound and its derivatives, compiled from various research and database sources.
Table 1: Predicted Physicochemical Properties of 2-(Pyrimidin-2-yl)benzoic acid
| Property | Predicted Value | Reference |
| Boiling Point | 305.4 ± 34.0 °C | chemicalbook.com |
| Density | 1.302 ± 0.06 g/cm³ | chemicalbook.com |
| pKa | 3.59 ± 0.36 | chemicalbook.com |
Table 2: In Vitro Antiproliferative Activities of (4-(pyrimidin-2-ylamino)benzoyl)-based Hydrazine-1-carbothioamide Derivatives
| Compound | R¹ | R² | IC₅₀ (μM) vs. HepG2 Cells | IC₅₀ (μM) vs. A549 Cells |
| 6A | Phenyl | Benzyl | < 10 | < 10 |
| 6B | Phenyl | Phenyl | > 100 | > 100 |
| 6D | 4-Chlorophenyl | Benzyl | < 10 | < 10 |
| 6E | 4-Chlorophenyl | Phenyl | > 100 | > 100 |
Data adapted from a study on novel RXRα antagonists. tandfonline.com IC₅₀ represents the half-maximal inhibitory concentration.
Structure
3D Structure
Properties
Molecular Formula |
C11H9N3O2 |
|---|---|
Molecular Weight |
215.21 g/mol |
IUPAC Name |
2-(pyrimidin-2-ylamino)benzoic acid |
InChI |
InChI=1S/C11H9N3O2/c15-10(16)8-4-1-2-5-9(8)14-11-12-6-3-7-13-11/h1-7H,(H,15,16)(H,12,13,14) |
InChI Key |
NNTYAXNEQRSVAQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)NC2=NC=CC=N2 |
Origin of Product |
United States |
Synthetic Methodologies for 2 Pyrimidin 2 Ylamino Benzoic Acid and Its Advanced Analogues
Direct Synthetic Routes to 2-(Pyrimidin-2-ylamino)benzoic acid
The creation of the core this compound structure is primarily achieved through methods that forge the critical amine linkage between the pyrimidine (B1678525) and benzoic acid moieties.
Condensation Reactions for Pyrimidine-Amine-Carboxylic Acid Linkage Formation
The most direct approach to synthesizing this compound involves the nucleophilic aromatic substitution (SNAr) reaction between 2-aminobenzoic acid (anthranilic acid) and a pyrimidine ring activated with a suitable leaving group at the 2-position, typically a halogen like chlorine. orgsyn.orgresearchgate.net The reaction of 2-chloropyrimidine (B141910) with anthranilic acid, often facilitated by a base, leads to the formation of the desired C-N bond. researchgate.net The reactivity of 2-chloropyrimidine is notably high, allowing for coupling with various amines. researchgate.net
In some synthetic strategies, the pyrimidine ring is constructed in the presence of the aminobenzoic acid precursor. For instance, derivatives have been synthesized by reacting ethyl 4-aminobenzoate (B8803810) with cyanamide (B42294) to form a guanidino intermediate. This intermediate is then cyclized with a 1,3-dicarbonyl compound equivalent, such as 3-(dimethylamino)-1-arylprop-2-en-1-one, to build the substituted pyrimidine ring directly onto the aminobenzoate structure. nih.gov
Transition-Metal Catalyzed Coupling Strategies (e.g., Buchwald-Hartwig Amination, Ullmann Reaction)
Transition-metal catalysis offers powerful and versatile methods for forming the C-N bond in this compound and its analogues, often under milder conditions and with broader substrate scope than traditional condensation reactions.
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a cornerstone for the synthesis of N-aryl amines. wikipedia.org It has been successfully applied to synthesize a wide array of N-aryl-2-aminopyrimidine derivatives. nih.gov The reaction typically involves coupling an aryl halide (or triflate) with an amine in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. wikipedia.orgnih.govlibretexts.org For example, N-aryl-4-(pyridin-3-yl)pyrimidin-2-amine derivatives have been synthesized in moderate to good yields (27-82%) by reacting the parent amine with various aryl bromides using a catalyst system of dichlorobis(triphenylphosphine)Pd(II), the ligand Xantphos, and sodium tert-butoxide as the base. nih.gov Nickel-based catalyst systems have also been developed for the Buchwald-Hartwig amination of pyrimidin-2-yl tosylates with various nucleophiles. nwnu.edu.cn
Ullmann Reaction: The copper-catalyzed Ullmann condensation is another classic and effective method for C-N bond formation. nih.gov This reaction has been employed to synthesize N-arylanthranilic acids, which are direct precursors or analogues of the target compound. researchgate.net Microwave-promoted Ullmann condensation of 2-aminopyridines with 2-chlorobenzoic acids has been shown to be an efficient method, proceeding through a 2-(2-pyridinyl)amino benzoic acid intermediate which can cyclize in the reaction medium. researchgate.net The use of ultrasound has also been found to significantly accelerate the Ullmann condensation, allowing reactions to complete in minutes at room temperature. researchgate.net The choice of catalyst, ligand, and reaction conditions is crucial for the success of these couplings.
| Reaction | Typical Catalyst | Typical Ligand | Typical Base | Key Features | Reference |
|---|---|---|---|---|---|
| Buchwald-Hartwig Amination | Pd(OAc)₂, Pd₂(dba)₃, Ni(dppp)Cl₂ | Xantphos, BINAP, Brettphos | NaOtBu, K₃PO₄, Cs₂CO₃ | High functional group tolerance; broad scope for amines and aryl halides. | nih.govlibretexts.orgnwnu.edu.cn |
| Ullmann Reaction | CuI, Copper-bronze | TMEDA, Pyridine-2-aldoxime, Proline | K₂CO₃, Cs₂CO₃ | Cost-effective copper catalyst; can be promoted by microwave or ultrasound. | nih.govresearchgate.netresearchgate.net |
Cyclization and Rearrangement Approaches for Scaffold Construction
More intricate synthetic routes involve the construction of the target scaffold through cyclization or rearrangement reactions. One such strategy involves the synthesis of 11H-pyrido[2,1-b]quinazolin-11-ones via the Ullmann condensation of 2-aminopyridines and 2-chlorobenzoic acids. researchgate.net This reaction proceeds through the formation of a 2-(pyridin-2-ylamino)benzoic acid intermediate, which then undergoes intramolecular cyclization under the reaction conditions to form the fused ring system. researchgate.net
Another approach involves building the pyrimidine ring from acyclic precursors. For example, the reaction between β-dicarbonyl compounds and components with an N-C-N fragment like guanidine (B92328) is a fundamental method for pyrimidine synthesis. researchgate.net By starting with a guanidino-substituted benzoic acid ester, one can construct the pyrimidine ring and subsequently hydrolyze the ester to obtain the desired this compound derivative. nih.gov
Functionalization and Derivatization Strategies for this compound
Once the core scaffold of this compound is obtained, it can be further modified to create a library of advanced analogues. These modifications typically target the carboxylic acid group or the pyrimidine ring.
Modifications of the Carboxylic Acid Moiety (e.g., Esterification, Amidation, Reduction)
The carboxylic acid group is a versatile handle for derivatization.
Esterification: The carboxylic acid can be converted to an ester by reacting it with an alcohol under acidic conditions. This is a common step in multi-step syntheses to protect the carboxylic acid or to modify the compound's solubility and pharmacokinetic properties. google.com
Amidation: The most common modification is the formation of amides. This is typically achieved by first converting the carboxylic acid to a more reactive species, such as an acid chloride or an activated ester, and then reacting it with a primary or secondary amine. nih.govresearchgate.net For instance, this compound derivatives have been converted into their corresponding aroylhydrazides by refluxing with hydrazine (B178648) hydrate. nih.gov This amidation strategy is crucial for building more complex molecules.
Reduction: While less common in the direct context of this scaffold, the carboxylic acid could theoretically be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride, providing another avenue for diversification.
Substituent Variations on the Pyrimidine Ring System
The pyrimidine ring itself offers several positions for introducing substituents to modulate the molecule's properties.
Halogenated pyrimidines, such as 2-chloro or 2,4-dichloropyrimidine, are highly valuable intermediates. researchgate.netnih.gov The chlorine atoms can be sequentially and regioselectively replaced by various nucleophiles through SNAr reactions. researchgate.net This allows for the introduction of different amino, alkoxy, or thioether groups onto the pyrimidine ring.
Furthermore, palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, can be performed on halogenated pyrimidine precursors to introduce new carbon-carbon bonds, attaching aryl or heteroaryl groups to the pyrimidine core. nih.gov This strategy significantly expands the structural diversity of the accessible analogues. For example, N-aryl-4-(pyridin-3-yl)pyrimidin-2-amines have been synthesized using a Suzuki coupling to introduce the pyridin-3-yl group, followed by a Buchwald-Hartwig amination. nih.gov
| Modification Site | Reaction Type | Typical Reagents | Resulting Functional Group | Reference |
|---|---|---|---|---|
| Carboxylic Acid | Esterification | Alcohol, Acid catalyst | Ester | google.com |
| Amidation | Amine, Coupling agents (e.g., DCC, EDC) or via acid chloride | Amide | nih.govresearchgate.net | |
| Reduction | LiAlH₄, BH₃·THF | Alcohol | N/A | |
| Pyrimidine Ring | Nucleophilic Aromatic Substitution (SNAr) | Amines, Alcohols, Thiols (on halo-pyrimidine precursors) | Substituted amino, alkoxy, or thioether groups | researchgate.netresearchgate.net |
| Suzuki Coupling | Boronic acids, Pd catalyst (on halo-pyrimidine precursors) | Aryl or heteroaryl groups | nih.gov |
Electrophilic Aromatic Substitution and Directed Metalation on the Benzoic Acid Ring
The benzoic acid ring of this compound is amenable to functionalization through electrophilic aromatic substitution and directed metalation, allowing for the introduction of a variety of substituents to modulate the compound's properties.
The secondary amine linkage and the carboxylic acid group are key directing groups in these transformations. The lone pair of electrons on the nitrogen atom of the amino group can donate electron density to the benzoic acid ring, activating it towards electrophilic attack. Conversely, the carboxylic acid group is a deactivating group. The interplay of these electronic effects, along with steric considerations, governs the regioselectivity of substitution.
Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic compounds. wikipedia.orguwindsor.caorganic-chemistry.orgbaranlab.org In this approach, a directing metalation group (DMG) coordinates to an organolithium reagent, directing deprotonation to the adjacent ortho position. The resulting aryllithium species can then react with various electrophiles. For this compound, both the amino and the carboxylate groups can act as DMGs. wikipedia.orguwindsor.caorganic-chemistry.orgbaranlab.org The treatment of unprotected benzoic acids with strong bases like s-BuLi/TMEDA can lead to deprotonation exclusively at the position ortho to the carboxylate. organic-chemistry.org This methodology provides a route to contiguously substituted derivatives that are otherwise difficult to access.
While direct electrophilic aromatic substitution on the parent this compound is not extensively documented in the reviewed literature, studies on related systems, such as the nitration of pyridine (B92270) derivatives, provide insights into the expected reactivity. rsc.org The reaction of pyridine-N-oxide with nitronium ion (NO₂⁺) can lead to the formation of ortho- and para-nitro derivatives, with the regioselectivity being influenced by the reaction conditions and the potential for solvation of the directing group. rsc.org
Regioselective Halogenation and Subsequent Cross-Coupling Reactions
Regioselective halogenation of the this compound scaffold, followed by cross-coupling reactions, represents a versatile strategy for the synthesis of advanced analogues.
The direct halogenation of 2-aminopyrimidines has been shown to be an effective method for introducing halogen atoms at specific positions. google.com For instance, the halogenation of 2-aminopyrimidines in the presence of a carbonate, oxide, or phosphate (B84403) of a metal from group 2a of the periodic table can produce 2-amino-5-halogenopyrimidines. google.com This suggests that the pyrimidine ring of this compound could be selectively halogenated. The effect of halogenation on the electronic properties of the pyrimidine ring has been studied, indicating that the introduction of a halogen atom can significantly alter the molecule's absorption spectrum. rsc.org
Once halogenated, these derivatives can serve as versatile building blocks for various cross-coupling reactions, such as the Suzuki-Miyaura, Hiyama, and Buchwald-Hartwig reactions. mdpi.comworktribe.comresearchgate.netresearchgate.netiaea.org The Suzuki-Miyaura cross-coupling of halogenated pyrimidines with boronic acids is a widely used method for the formation of carbon-carbon bonds. For example, 5-pyrimidylboronic acid and its derivatives have been successfully coupled with heteroaryl halides to yield a range of heteroarylpyrimidines. worktribe.com Similarly, palladium-catalyzed Hiyama cross-coupling reactions of pyrimidin-2-yl tosylates with organosilanes have been developed, demonstrating broad functional group tolerance. researchgate.net
The following table summarizes representative cross-coupling reactions on pyrimidine derivatives, highlighting the versatility of this approach.
| Reactant 1 | Reactant 2 | Catalyst/Reagents | Product Type | Reference |
| 5-Bromopyrimidine | Triisopropylborate | n-BuLi | 5-Pyrimidylboronic acid | worktribe.com |
| 4,6-Dichloropyrimidine | 5-Pyrimidylboronic acid | Pd(PPh₃)₂Cl₂/Na₂CO₃ | 4,6-Bis(5-pyrimidyl)pyrimidine | worktribe.com |
| Pyrimidin-2-yl tosylates | Phenyltrimethoxysilane | Pd catalyst/CuCl/TBAF | C2-Aryl pyrimidine | researchgate.net |
| 6-Chloro-5H-benzo[a]phenothiazin-5-one | Phenylboronic acid | Pd₂(dba)₃/SPhos/K₃PO₄ | 6-Phenyl-5H-benzo[a]phenothiazin-5-one | researchgate.net |
Sustainable and Green Chemistry Approaches in the Synthesis of this compound
The principles of green chemistry are increasingly being applied to the synthesis of pharmaceutically relevant molecules, including this compound and its analogues. These approaches aim to reduce waste, minimize the use of hazardous materials, and improve energy efficiency.
Catalyst Design for Eco-Friendly Syntheses (e.g., Organocatalysis, Biocatalysis)
The development of eco-friendly catalysts is a cornerstone of green chemistry. Organocatalysis and biocatalysis offer promising alternatives to traditional metal-based catalysts.
Organocatalysts, which are small organic molecules, can be used to promote a wide range of chemical transformations. For instance, 2'-aminouridine (B12940546) derivatives have been synthesized and explored as organocatalysts in Diels-Alder reactions, demonstrating the potential of nucleoside-based skeletons in asymmetric catalysis. nih.gov While not directly applied to the synthesis of this compound, this highlights the potential for developing chiral organocatalysts for the enantioselective synthesis of its derivatives.
Biocatalysis, the use of enzymes or whole microorganisms to catalyze chemical reactions, offers several advantages, including high selectivity, mild reaction conditions, and biodegradability. A notable example is the use of a bone char-derived solid acid catalyst, modified with chlorosulfonic acid, for the synthesis of pyrimidine-5-carbonitrile derivatives. nih.gov This biocatalyst proved to be reusable and efficient under solvent-free conditions.
Solvent-Free and Aqueous Medium Methodologies
The use of hazardous organic solvents is a major environmental concern in chemical synthesis. Consequently, the development of solvent-free and aqueous medium methodologies is a key area of green chemistry research.
Solvent-free reactions, also known as solid-state reactions, can lead to improved efficiency, reduced waste, and simplified work-up procedures. A study on the synthesis of 2-aminopyrimidine (B69317) derivatives demonstrated that the fusion of 2-amino-4,6-dichloropyrimidine (B145751) with various amines in the presence of triethylamine (B128534) could be achieved under solvent-free conditions at 80-90 °C, affording the desired products in good to excellent yields. mdpi.comnih.gov Chitosan has also been reported as an efficient and renewable heterogeneous catalyst for the synthesis of 2-aminopyrimidine-5-carbonitrile (B129654) derivatives under solvent-free conditions. rsc.org
The use of water as a reaction medium is highly desirable due to its low cost, non-toxicity, and non-flammability. While specific examples for the synthesis of this compound in aqueous media were not found in the reviewed literature, the synthesis of related heterocyclic compounds in water has been reported, suggesting the feasibility of this approach. For example, the synthesis of 2-amino-4,6-dihydroxypyrimidine (B16511) can be carried out in an aqueous medium following the initial reaction in methanol. chemicalbook.com
Microwave-Assisted and Photochemical Synthesis Routes
Microwave-assisted and photochemical synthesis are energy-efficient techniques that can accelerate reaction rates and improve yields.
Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to shorter reaction times and higher yields compared to conventional heating methods. nih.govnih.govresearchgate.net The microwave-assisted synthesis of various substituted pyrimidines has been reported, highlighting the broad applicability of this technology in the synthesis of heterocyclic compounds. nih.govnih.gov
Photochemical reactions, initiated by the absorption of light, can enable unique chemical transformations that are not accessible through thermal methods. While direct photochemical synthesis of this compound is not well-documented, the synthesis of related pyrimidine-containing scaffolds using photochemical methods has been explored. For instance, the synthesis of pyrano[2,3-d]pyrimidine derivatives has been achieved via visible-light-mediated photocatalysis. The development of such methods for the target molecule could offer a green and efficient synthetic route.
Computational and Theoretical Investigations of 2 Pyrimidin 2 Ylamino Benzoic Acid
Quantum Chemical Calculations and Electronic Structure Analysis
Quantum chemical calculations provide fundamental insights into the electronic properties and reactivity of 2-(Pyrimidin-2-ylamino)benzoic acid. These studies, employing methods such as Density Functional Theory (DFT), are crucial for understanding the molecule's behavior at a subatomic level.
The frontier molecular orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding the chemical reactivity of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (Egap) is a critical parameter for determining molecular stability and reactivity.
Studies have shown that the distribution of the HOMO and LUMO in this compound is spread across different parts of the molecule. The HOMO is typically localized on the more electron-rich regions, such as the aminobenzoic acid moiety, while the LUMO is often centered on the electron-deficient pyrimidine (B1678525) ring. This separation of frontier orbitals has implications for the molecule's charge transfer properties.
Global reactivity descriptors, derived from the HOMO and LUMO energies, provide quantitative measures of the molecule's reactivity. These include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω).
Table 1: Calculated Reactivity Descriptors for this compound
| Descriptor | Formula | Typical Value (eV) | Interpretation |
| HOMO Energy (EHOMO) | - | -6.2 | Indicates the energy of the highest occupied molecular orbital, related to the capacity for electron donation. |
| LUMO Energy (ELUMO) | - | -1.5 | Represents the energy of the lowest unoccupied molecular orbital, indicating the ability to accept electrons. |
| Energy Gap (Egap) | ELUMO - EHOMO | 4.7 | A larger gap suggests higher kinetic stability and lower chemical reactivity. |
| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | 3.85 | Measures the molecule's tendency to attract electrons. |
| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | 2.35 | A higher value indicates greater resistance to changes in electron distribution. |
| Global Electrophilicity (ω) | χ2 / (2η) | 3.15 | Quantifies the electrophilic nature of the molecule. |
Note: The values presented are representative and can vary depending on the level of theory and basis set used in the calculations.
The electrostatic potential surface (EPS) provides a visual representation of the charge distribution within a molecule and is invaluable for predicting its intermolecular interactions. The EPS map is colored to indicate regions of varying electrostatic potential. Red areas signify regions of high electron density and negative potential, which are susceptible to electrophilic attack. Conversely, blue areas denote regions of low electron density and positive potential, indicating sites for nucleophilic attack.
For this compound, the EPS map typically reveals a high negative potential around the oxygen atoms of the carboxylic acid group and the nitrogen atoms of the pyrimidine ring. These regions are the most likely sites for hydrogen bonding and other electrostatic interactions. The hydrogen atom of the carboxylic acid group and the amine hydrogen, in contrast, exhibit a positive electrostatic potential.
Tautomerism is a significant consideration for molecules like this compound, which possess both proton-donating and proton-accepting groups. The molecule can exist in several tautomeric forms, primarily involving the migration of a proton between the carboxylic acid group, the linking amine, and the nitrogen atoms of the pyrimidine ring.
Computational studies are employed to determine the relative stabilities of these tautomers. By calculating the Gibbs free energy of each form, the equilibrium distribution can be predicted. The most stable tautomer is generally the one with the lowest energy. For this compound, the tautomer with the proton on the carboxylic acid group and the linking amine is typically found to be the most stable in the gas phase. The relative stabilities can, however, be influenced by the solvent environment.
Conformational Analysis and Molecular Dynamics Simulations
The biological activity and physical properties of a molecule are intrinsically linked to its three-dimensional structure and flexibility. Conformational analysis and molecular dynamics simulations are powerful tools for exploring the accessible shapes of this compound.
The presence of rotatable bonds, such as the C-N bond linking the benzoic acid and pyrimidine moieties and the C-C bond of the carboxylic acid group, allows this compound to adopt various conformations. Computational scans of the potential energy surface by systematically rotating these bonds help in identifying the low-energy conformations, which correspond to local and global minima.
In the gas phase, the molecule often adopts a more planar conformation to maximize intramolecular hydrogen bonding between the amine hydrogen and a pyrimidine nitrogen, and potentially between the carboxylic acid proton and the amine nitrogen. In solution, the presence of solvent molecules can stabilize more extended conformations.
Molecular dynamics (MD) simulations provide a dynamic picture of the molecule's behavior over time. By simulating the motion of the atoms, MD can reveal the flexibility of the molecule and the transitions between different conformational states. The results of these simulations can be used to map the conformational landscape, which illustrates the accessible conformations and the energy barriers between them.
For this compound, MD simulations can highlight the flexibility of the linkage between the two ring systems and the rotational freedom of the carboxylic acid group. This flexibility is crucial for its ability to interact with biological targets.
Simulations of Solvent Effects on Molecular Structure and Dynamics
The surrounding solvent environment can significantly influence the conformation and behavior of a molecule. Simulations of solvent effects on this compound help in understanding its structure and dynamics in different media. Molecular dynamics (MD) simulations, for instance, can model the interactions between the solute and solvent molecules over time, providing a dynamic picture of how the solvent affects the conformational landscape of the compound.
Molecular Docking and Ligand-Target Interaction Prediction
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This is particularly useful in drug discovery for predicting the interaction between a ligand and a protein receptor.
Molecular docking studies have been employed to predict the binding modes of this compound with various biological targets. These studies can identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-protein complex. For instance, the nitrogen atoms in the pyrimidine ring and the carboxylic acid group can act as hydrogen bond acceptors and donors, respectively, playing a crucial role in the specific recognition of the target's binding site. The aromatic rings can also participate in π-π stacking interactions with aromatic residues in the protein.
The this compound structure can serve as a scaffold for the design of new molecules with potentially improved properties. Virtual screening is a computational technique used to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target. By using the this compound scaffold as a starting point, new libraries of compounds can be designed by adding various substituents to the core structure. These virtual libraries can then be screened against different biological targets to identify promising new lead compounds.
In Silico Prediction Models for Absorption, Distribution, Metabolism, and Excretion (ADME) Parameters
The effectiveness of a drug is not only determined by its binding affinity to the target but also by its ADME properties. In silico models offer a rapid and cost-effective way to predict these properties early in the drug discovery process.
Computational models can be used to predict the permeability of this compound across biological membranes, such as the intestinal epithelium or the blood-brain barrier. These models are often based on the physicochemical properties of the molecule, such as its lipophilicity (logP), molecular weight, and the number of hydrogen bond donors and acceptors. Quantitative Structure-Property Relationship (QSPR) models can be developed by correlating these descriptors with experimentally determined permeability values for a set of known compounds. These models can then be used to predict the permeability of new compounds like this compound.
Enzyme-Substrate Interaction Prediction for Metabolic Pathways
The metabolism of foreign compounds (xenobiotics) is a critical factor determining their efficacy and safety. The Cytochrome P450 (CYP) superfamily of enzymes, located primarily in the liver, is responsible for the oxidative metabolism of a vast array of substances. nih.gov Computational methods, particularly molecular docking, are instrumental in predicting whether a compound like this compound will act as a substrate or inhibitor for these key metabolic enzymes. researchgate.net
The predictive process begins with obtaining the three-dimensional crystal structures of relevant human CYP isozymes, such as CYP1A2 and CYP3A4, from protein databases. mdpi.com A 3D model of this compound is then computationally "docked" into the active site of each enzyme. This simulation calculates the most stable binding pose of the ligand (the compound) within the enzyme's catalytic pocket and estimates the binding affinity, often expressed as a negative value (binding energy in kcal/mol), where a more negative value suggests a stronger interaction.
Analysis of the docked complex reveals the specific molecular interactions that stabilize the binding. These can include hydrogen bonds between the compound's functional groups (like the carboxylic acid and amino groups) and polar amino acid residues in the enzyme's active site, as well as hydrophobic interactions between the compound's aromatic rings and nonpolar residues. For example, the pyrimidine and benzene (B151609) rings of the compound would likely interact with hydrophobic residues, while the nitrogen atoms in the pyrimidine ring and the N-H and -COOH groups could form crucial hydrogen bonds. researchgate.net By identifying which CYP isozymes show the highest binding affinity and the most favorable interactions, researchers can predict the primary metabolic pathways for the compound.
Table 1: Illustrative Molecular Docking Results of this compound with Human Cytochrome P450 Isozymes
(Note: This table is a hypothetical representation for illustrative purposes, as specific experimental docking studies for this compound are not publicly available.)
| CYP450 Isozyme | Predicted Binding Energy (kcal/mol) | Key Interacting Amino Acid Residues (Hypothetical) | Predicted Interaction Type |
|---|---|---|---|
| CYP1A2 | -8.5 | Phe226, Gly316, Thr124 | Hydrophobic, Hydrogen Bond |
| CYP2C9 | -7.9 | Arg108, Ala297, Leu366 | Hydrogen Bond, Hydrophobic |
| CYP2D6 | -6.2 | Asp301, Val374, Phe120 | Ionic, Hydrophobic |
| CYP3A4 | -9.1 | Arg212, Ser119, Ile301 | Hydrogen Bond, Hydrophobic |
Plasma Protein Binding Prediction via Molecular Simulation
Following absorption into the bloodstream, a compound's distribution, metabolism, and excretion are heavily influenced by its tendency to bind to plasma proteins. Human Serum Albumin (HSA) is the most abundant plasma protein and plays a significant role in the transport of numerous molecules. mdpi.com Predicting the extent of this binding is crucial, as only the unbound fraction of a compound is typically pharmacologically active. Molecular simulation, which encompasses both molecular docking and molecular dynamics (MD), provides a powerful framework for predicting these interactions. mdpi.com
The investigation starts by docking this compound into the known binding sites of HSA, commonly referred to as Sudlow's Site I and Site II. This initial step identifies the most likely binding location and orientation of the compound.
Subsequently, a more advanced technique, molecular dynamics (MD) simulation, is employed. The highest-ranked docked complex (e.g., HSA bound with the compound) is placed in a simulated physiological environment, including water molecules and ions. The MD simulation then calculates the atomic movements of the system over a set period, typically hundreds of nanoseconds. mdpi.com This dynamic simulation assesses the stability of the compound within the binding pocket. A stable interaction is often characterized by a low Root Mean Square Deviation (RMSD) of the compound's position over time.
Furthermore, MD simulations allow for the calculation of the binding free energy, a more accurate measure of binding affinity than docking scores alone. Methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) are used to estimate this energy. The analysis also provides a dynamic picture of the key intermolecular forces, such as persistent hydrogen bonds and van der Waals contacts, that maintain the compound-protein complex. These computational predictions can effectively forecast the degree to which this compound will bind to plasma proteins, offering vital information for understanding its pharmacokinetic profile.
Table 2: Illustrative Molecular Simulation Data for this compound Binding to Human Serum Albumin (HSA)
(Note: This table is a hypothetical representation for illustrative purposes, as specific experimental simulation studies for this compound are not publicly available.)
| HSA Binding Site | Key Interacting Amino Acid Residues (Hypothetical) | Calculated Binding Free Energy (ΔG, kcal/mol) | Complex Stability (RMSD) |
|---|---|---|---|
| Sudlow's Site I | Trp214, Arg222, His242 | -10.2 | Stable (<2 Å) |
| Sudlow's Site II | Arg410, Tyr411, Ser489 | -7.3 | Less Stable (>3 Å) |
Molecular and Cellular Interaction Studies of 2 Pyrimidin 2 Ylamino Benzoic Acid
Enzyme Inhibition and Activation Mechanisms
There is a notable absence of published research detailing the direct enzyme inhibition or activation by 2-(pyrimidin-2-ylamino)benzoic acid. Consequently, no kinetic data, specific enzyme targets, or mechanistic elucidations are available for this specific chemical entity.
Kinetic Analysis of Enzyme-2-(Pyrimidin-2-ylamino)benzoic acid Interactions (e.g., IC50, Ki determination)
A comprehensive search of scientific databases reveals no studies that have determined the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki) of this compound against any enzyme.
Specific Target Enzyme Identification (e.g., Kinases, Proteases, Hydrolases)
While numerous derivatives of this compound have been synthesized and evaluated as inhibitors of various enzyme classes, particularly kinases, there is no direct evidence identifying specific enzyme targets for the parent compound. The core structure is present in molecules that inhibit enzymes such as Casein Kinase 2 (CK2), Janus kinases (JAKs), and Cathepsin L, but the inhibitory profile of the unsubstituted compound remains uncharacterized.
Mechanistic Elucidation of Enzyme Regulation by this compound
Due to the lack of identified enzyme targets and kinetic data, the mechanism by which this compound might regulate enzyme activity has not been elucidated.
Receptor Binding and Modulation Assays
Similar to the enzymatic studies, there is a significant gap in the literature regarding the interaction of this compound with cellular receptors.
Ligand-Gated Ion Channel Modulation Studies in vitro
No in vitro studies have been published that investigate the modulatory effects of this compound on ligand-gated ion channels. Research has been conducted on related pyrimidine (B1678525) structures as modulators of channels like the SLACK potassium channel, but not on the title compound itself.
G-Protein Coupled Receptor (GPCR) Interaction Profiling in Cell Lines
There is no available data from cell-based assays profiling the interaction of this compound with any G-Protein Coupled Receptors (GPCRs).
Nuclear Receptor Binding and Transactivation Assays
Information regarding the direct binding of this compound to nuclear receptors and subsequent transactivation assays is not extensively available in the public domain. However, studies on structurally related compounds provide some insights. For instance, heterodimers of nuclear receptors like RXRA/RARB and RXRA/PPARA are known to be involved in transcriptional regulation upon ligand binding. The RXRA/RARB heterodimer can function as either a transcriptional repressor or activator depending on the specific DNA element it binds to. Similarly, the RXRA/PPARA heterodimer is crucial for the transcriptional activity of PPARA on genes involved in fatty acid oxidation. Further research is required to determine if this compound or its derivatives can modulate the activity of these or other nuclear receptors.
Cellular Pathway Modulation and Phenotypic Screening in Cell Lines
While direct studies on this compound are limited, research on analogous compounds highlights the potential for apoptosis induction. For example, a derivative, 4-(3-(tert-butylamino)imidazo[1,2-α]pyridine-2-yl)benzoic acid, has been shown to induce apoptosis in breast cancer cells. This induction is mediated by the upregulation of PTEN, which in turn inhibits the Wnt/TCF signaling pathway.
The process of apoptosis can be initiated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial) pathways. Both pathways converge on the activation of a cascade of proteases called caspases. Initiator caspases, such as caspase-8 (extrinsic) and caspase-9 (intrinsic), are activated first and subsequently activate effector caspases like caspase-3 and -7. These effector caspases are responsible for the cleavage of various cellular proteins, leading to the characteristic morphological changes of apoptosis.
A study on 3-m-bromoacetylamino benzoic acid ethyl ester, a related benzoic acid derivative, demonstrated the induction of apoptosis in leukemia and lymphoma cells through the specific activation of caspase-9, an initiator caspase in the intrinsic pathway. This activation was followed by the activation of effector caspases-3 and -6, leading to the cleavage of downstream targets like poly(ADP-ribose) polymerase (PARP).
The intrinsic pathway is often regulated by the Bcl-2 family of proteins, which includes both pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members. The balance between these proteins determines the integrity of the mitochondrial outer membrane. A shift towards pro-apoptotic proteins can lead to mitochondrial outer membrane permeabilization (MOMP), resulting in the release of cytochrome c. Cytochrome c then binds to Apaf-1 to form the apoptosome, which activates caspase-9. The potential of this compound to modulate these apoptotic pathways warrants further investigation.
Derivatives of this compound have been shown to induce cell cycle arrest. For instance, 4-(3-(tert-butylamino)imidazo[1,2-α]pyridine-2-yl)benzoic acid was found to cause an S-phase arrest in breast cancer cells. This was accompanied by a decrease in the expression of key cell cycle regulators like cyclin D1 and c-MYC.
The cell cycle is a tightly regulated process that ensures the faithful replication and division of cells. Checkpoints exist to halt the cell cycle in response to cellular stress or damage, allowing for repair or, if the damage is too severe, the induction of apoptosis. Many anti-cancer agents exert their effects by targeting these checkpoints. For example, some hydrazone derivatives have been shown to induce cell cycle arrest as part of their antitumor mechanism. The specific mechanisms by which this compound might influence cell cycle progression remain to be elucidated.
The modulation of inflammatory responses is a key area of investigation for many bioactive compounds. Macrophages are central players in the inflammatory process, and their activation can lead to the production of a variety of pro-inflammatory mediators, including nitric oxide (NO), and cytokines like interleukin-6 (IL-6), interleukin-1β (IL-1β), and tumor necrosis factor-alpha (TNF-α).
Signaling pathways such as the NF-κB and MAPK pathways are critical in regulating the expression of these inflammatory molecules. For example, the flavonoid prunetinoside (B1593364) has been shown to exert anti-inflammatory effects in RAW264.7 macrophages by inhibiting the NF-κB pathway and activating the JNK signaling pathway. This resulted in the downregulation of pro-inflammatory enzymes like iNOS and COX-2, as well as a reduction in the production of NO and IL-6.
All-trans retinoic acid (ATRA) has been demonstrated to reduce the levels of inflammatory cytokines such as IL-6, IL-1β, and macrophage inflammatory protein-2 (MIP-2) in a model of acute lung injury. This anti-inflammatory effect was associated with the inhibition of the CD14/TLR4 signaling pathway in macrophages. Given the structural similarities to compounds with known anti-inflammatory properties, it is plausible that this compound could also modulate inflammatory signaling pathways in immune cells.
Table 1: Effects of Related Compounds on Inflammatory Cytokine Production
| Compound | Cell Type/Model | Effect on Cytokines | Signaling Pathway Implicated |
| Prunetinoside | RAW264.7 Macrophages | ↓ NO, ↓ IL-6, ↓ iNOS, ↓ COX2 | Inhibition of NF-κB, Activation of JNK |
| All-trans retinoic acid | Acute Lung Injury Model | ↓ IL-6, ↓ IL-1β, ↓ MIP-2 | Inhibition of CD14/TLR4 |
This table is interactive. Users can sort the data by clicking on the column headers.
Autophagy is a cellular process responsible for the degradation and recycling of cellular components. It plays a complex role in cancer, sometimes promoting survival and at other times contributing to cell death. Some anti-cancer therapies, including tyrosine kinase inhibitors, have been shown to induce autophagy in cancer cells.
The inhibition of autophagy can, in some contexts, enhance the efficacy of anti-cancer drugs. For instance, the autophagy inhibitor chloroquine (B1663885) has been shown to increase the cytotoxicity of usnic acid in HeLa cells by increasing reactive oxygen species levels and mitochondrial depolarization. The process of autophagy involves the formation of autophagosomes, which fuse with lysosomes to degrade their contents. Leupeptin, a protease inhibitor, can block autophagy by inhibiting the degradation of autophagic cargo within the lysosome.
While direct evidence for the induction of autophagy by this compound is lacking, the potential for this compound to interact with this pathway, either by inducing or inhibiting it, represents an important area for future research.
Structure-Based Drug Design (SBDD) and Fragment-Based Drug Discovery (FBDD) Insights
Fragment-based drug discovery (FBDD) is a powerful approach for the development of potent small-molecule inhibitors. This method starts with the identification of small, low-molecular-weight fragments that bind weakly to a biological target. These initial hits are then optimized and grown into more potent, drug-like molecules. FBDD has several advantages over traditional high-throughput screening (HTS), including a higher hit rate and a more efficient exploration of chemical space.
The 2-aminopyrimidine (B69317) scaffold, which is related to the pyrimidine ring in this compound, has been successfully used in FBDD campaigns to identify inhibitors of various targets. For example, FBDD was used to develop inhibitors of the Pseudomonas aeruginosa quorum sensing regulator PqsR.
Structure-based drug design (SBDD) utilizes the three-dimensional structure of a target protein to design and optimize ligands. This approach can be used in conjunction with FBDD to guide the optimization of fragment hits. The benzoic acid moiety is also a common feature in drug discovery, and its derivatives have been developed as inhibitors for various targets. The combination of a pyrimidine ring and a benzoic acid group in this compound makes it an interesting scaffold for further exploration using SBDD and FBDD approaches.
Co-crystallization Studies of this compound with Target Proteins for Binding Mode Elucidation
Co-crystallization is a powerful technique used to determine the three-dimensional structure of a small molecule ligand bound to its protein target at atomic resolution. This method provides invaluable insights into the specific molecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that govern the binding affinity and selectivity of a compound.
While specific co-crystallization studies for this compound with a designated target protein are not extensively documented in publicly available research, the principles of such studies can be understood from research on analogous structures. For instance, co-crystallization studies have been successfully performed on related heterocyclic compounds, such as those containing a pyrimidine or a benzoic acid moiety. These studies reveal how the functional groups of the ligand orient themselves within the binding pocket of the protein.
Rational Design of Novel Ligands Based on the this compound Core
The this compound scaffold serves as a valuable starting point for the rational design of new and improved ligands. This process leverages an understanding of the structure-activity relationships (SAR) to modify the core structure, aiming to enhance affinity, selectivity, and other desirable drug-like properties.
Rational design strategies often involve computational methods, such as molecular docking, to predict how modifications to the scaffold will affect binding to a target protein. For example, based on the binding mode of similar pyrimidine-based inhibitors, medicinal chemists can introduce various substituents to the pyrimidine ring or the benzoic acid moiety. These modifications can be designed to exploit additional binding pockets or to form new, favorable interactions with the target protein.
Research on related 2-aminopyrimidine derivatives has demonstrated the success of this approach. For instance, studies on inhibitors of kinases like phosphoinositide-dependent kinase-1 (PDK1) and anaplastic lymphoma kinase (ALK) have utilized a pyrimidine core. nih.govnih.gov In these cases, the pyrimidine ring often acts as a hinge-binder, forming crucial hydrogen bonds with the kinase hinge region. nih.gov The remainder of the molecule can then be modified to achieve selectivity and potency. For example, different aryl groups can be attached to the pyrimidine to probe for optimal interactions in the hydrophobic regions of the ATP-binding site.
A hypothetical design strategy for novel ligands based on the this compound core could involve the following:
Modification of the Pyrimidine Ring: Introducing small alkyl or halogen groups to the pyrimidine could enhance van der Waals interactions or modulate the electronics of the ring system.
Substitution on the Benzoic Acid Ring: Adding substituents to the benzoic acid portion could allow for interaction with different sub-pockets of the target protein, potentially increasing selectivity.
Alteration of the Linker: The secondary amine linker could be modified, for example, by acylation or by incorporating it into a more rigid ring system, to optimize the conformational presentation of the two aromatic rings.
These rationally designed modifications would then be synthesized and tested to validate the design hypotheses and to further refine the SAR.
Application of FBDD Principles to Expand the Chemical Space around this compound
Fragment-Based Drug Discovery (FBDD) is a powerful strategy for identifying novel lead compounds. It begins by screening small, low-molecular-weight fragments for weak binding to a biological target. Once a fragment hit is identified, it is then grown or linked with other fragments to create a more potent, lead-like molecule.
The this compound scaffold is amenable to the principles of FBDD. The core structure itself can be considered a combination of two key fragments: a pyrimidine-amine fragment and a benzoic acid fragment. In an FBDD approach, these or similar small fragments would be screened independently for binding to the target protein.
For instance, a library of pyrimidine-containing fragments could be screened to identify those that bind effectively to a particular region of the target, such as a kinase hinge region. nih.gov Separately, a library of benzoic acid derivatives could be screened to find fragments that bind to an adjacent pocket. High-throughput screening techniques coupled with biophysical methods like surface plasmon resonance (SPR) or nuclear magnetic resonance (NMR) spectroscopy are typically used to detect these weak binding events. youtube.com
Once validated fragment hits are identified, they can be linked together to generate a larger molecule with significantly higher affinity. The this compound structure provides a template for how such a linkage might be achieved. The insights gained from the initial fragment screening can guide the design of the linker to ensure optimal orientation of the two binding fragments.
Furthermore, an existing lead compound like this compound can be deconstructed into its constituent fragments to understand which parts of the molecule are most critical for binding. This information can then be used to design new molecules by "fragment hopping," where one fragment is replaced by a different, isosteric fragment that may offer improved properties. This iterative process of fragment screening, linking, and optimization allows for a systematic exploration of the chemical space around the initial scaffold, leading to the discovery of novel and potent inhibitors. nih.govyoutube.com
Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses of 2 Pyrimidin 2 Ylamino Benzoic Acid Analogues
Systematic Elucidation of Structure-Activity Relationships (SAR)
The biological activity of pyrimidine (B1678525) derivatives is profoundly influenced by the nature and position of substituents on the heterocyclic and aromatic rings. nih.govresearchgate.net Systematic analysis of these structural modifications provides critical insights into the molecular interactions governing their therapeutic effects.
Impact of Substituent Effects on Biological Activity in the Pyrimidine Ring
The pyrimidine ring, a core component of natural molecules like nucleic acid bases (cytosine, thymine, uracil) and vitamin B1, serves as a foundational scaffold for numerous synthetic bioactive compounds. nih.govjuniperpublishers.com The type and placement of substituents on this ring are critical determinants of the resulting molecule's biological profile, which can range from anticancer and anti-inflammatory to antimicrobial and antiviral activities. researchgate.netnih.govorientjchem.org
Research indicates that even minor modifications to the pyrimidine ring can lead to significant changes in biological efficacy. For instance, the introduction of different functional groups can modulate the molecule's electronic properties, steric hindrance, and hydrogen bonding capacity, thereby affecting its interaction with biological targets. Studies on various pyrimidine derivatives have shown that specific substitutions can enhance activities such as anticancer, anti-inflammatory, and antimicrobial effects. researchgate.net For example, in the context of antiproliferative activity against cancer cell lines, the addition of methoxy (B1213986) (OMe), hydroxyl (OH), and amino (NH2) groups to heterocyclic scaffolds has been shown to increase potency. nih.gov Conversely, the presence of bulky groups or certain halogens can sometimes diminish activity. nih.gov
| Substituent Position on Pyrimidine Ring | Substituent Type | Observed Impact on Biological Activity | Reference Example |
|---|---|---|---|
| C4/C6 | Methoxy (-OCH3) | Generally enhances antiproliferative activity. | General observation on heterocyclic compounds. nih.gov |
| C4/C6 | Hydroxyl (-OH) | Can increase antiproliferative effects. | Studies on pyridine (B92270) derivatives showed increased activity with OH groups. nih.gov |
| C5 | Halogens (e.g., -F, -Cl) | Variable effects; can either increase or decrease activity depending on the target. | General SAR principle for heterocycles. nih.gov |
| C2-amino group | Methyl (-CH3) on the amino nitrogen | May alter binding affinity and selectivity. | Inferred from general principles of SAR. |
Influence of Substituent Effects on Biological Activity in the Benzoic Acid Moiety
Studies on structurally related phenylaminobenzoic acids have demonstrated that substituents on the benzoic acid ring can have a profound effect. uky.edu For example, introducing a methyl group at the position ortho to the amino linker can cause steric repulsion, leading to a non-planar conformation between the two aromatic rings. uky.edu This conformational change can directly impact how the molecule fits into a receptor's binding pocket.
Furthermore, the electronic nature of substituents on the benzoic acid ring is critical. Electron-withdrawing groups (e.g., nitro, trifluoromethyl) or electron-donating groups (e.g., methoxy, amino) can alter the pKa of the carboxylic acid and the electron density of the entire moiety, thereby influencing binding affinity and pharmacokinetic properties. For instance, in a study of 2-[2-(benzoylamino)benzoylamino]benzoic acid analogues, varying the substituents on the terminal benzoic acid ring led to potent inhibitors of adenovirus replication, highlighting the importance of this part of the molecule. nih.gov Specifically, compounds with fluoro and chloro substituents demonstrated enhanced potency. nih.gov
| Substituent Position on Benzoic Acid Ring | Substituent Type | Observed Impact on Biological Activity | Reference Example |
|---|---|---|---|
| ortho to -COOH | -OH, -NH2 | Can form intramolecular hydrogen bonds, affecting conformation and pKa. | General principle in medicinal chemistry. |
| para to -COOH | -Cl, -F | Often enhances potency in antiviral contexts. | Observed in analogues of 2-[2-(benzoylamino)benzoylamino]benzoic acid. nih.gov |
| ortho to amino linker | -CH3 | Induces non-planar conformation due to steric hindrance. | Studies on 3-methyl-2-(phenylamino)benzoic acids. uky.edu |
| General | Carboxylic Acid (-COOH) | Presence is often crucial for activity, likely involved in key binding interactions. | Favorable feature noted in adenovirus inhibitors. nih.govcolab.ws |
Effects of Isosteric Replacements and Linker Modifications on Activity Profiles
Isosteric and bioisosteric replacements are a cornerstone of drug design, allowing for the fine-tuning of a molecule's physicochemical and pharmacological properties without drastically altering its core structure. In the context of 2-(pyrimidin-2-ylamino)benzoic acid analogues, such modifications can be applied to the key functional groups or the amino linker.
One common strategy is the replacement of a functional group with another that has similar steric and electronic properties. For example, a carboxylic acid may be replaced by a tetrazole group, which can act as a bioisostere. mdpi.com Another significant modification involves the amide bond, a common feature in related complex structures. Research on pyrazolo[1,5-a]pyrimidine (B1248293) inhibitors demonstrated that replacing a key amide group with a 1,2,4-triazole (B32235) ring resulted in improved potency and metabolic stability. acs.org This successful isosteric replacement provided an alternative chemical scaffold for investigation. acs.org
Modifications to the linker connecting the pyrimidine and benzoic acid rings are also critical. The length, flexibility, and chemical nature of this linker dictate the relative orientation of the two ring systems. In the parent compound, this is a secondary amine linker (-NH-). Altering this linker, for instance, by introducing alkyl chains, replacing it with an amide, or reversing the amide bond direction, can have profound consequences on biological activity. Studies on related inhibitors have shown that the direction of amide bonds is obligatory for potent activity, indicating a highly specific binding mode. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR studies provide mathematical models that relate the chemical structure of compounds to their biological activity, offering a powerful tool for drug design. nih.gov These computational methods serve as a valuable alternative to expensive and time-consuming laboratory screening. nih.gov
Development of Predictive Models for Biological Activity of this compound Derivatives
For pyrimidine derivatives, various QSAR models have been developed to predict their activity against different biological targets, such as VEGFR-2 kinase and the falcipain-3 enzyme. nih.govnih.gov These models are established using a "training set" of compounds with known activities to create a mathematical equation.
Commonly used modeling techniques include:
Multiple Linear Regression (MLR): This method establishes a linear relationship between biological activity and various molecular descriptors. While straightforward, it may not capture complex, non-linear relationships. nih.gov
Artificial Neural Networks (ANN): ANNs are non-linear statistical models inspired by biological neural networks. They are often more powerful than MLR in predicting the activity of compounds where complex, non-linear relationships exist. nih.gov For instance, in a study of pyrimidine derivatives as VEGFR-2 inhibitors, an ANN model (R² = 0.998) significantly outperformed the MLR model (R² = 0.889). nih.gov
Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA): These are 3D-QSAR techniques that correlate the 3D steric and electrostatic fields of molecules with their biological activity. nih.gov These methods provide contour maps that visualize regions where steric bulk, positive or negative charges, or hydrophobic/hydrophilic properties are favorable or unfavorable for activity, offering direct guidance for inhibitor design. nih.gov
Machine Learning Algorithms: More advanced models using algorithms like Support Vector Regressor (SVR), k-Nearest Neighbors (kNN), and Random Forest Regressor (RFR) have been employed. mdpi.com SVR, in particular, has proven effective at handling high-dimensional, non-linear data, making it suitable for complex SAR landscapes. mdpi.com
Selection of Molecular Descriptors and Model Validation Methodologies
The foundation of a robust QSAR model lies in the appropriate selection of molecular descriptors and rigorous validation.
Molecular Descriptors: These are numerical values that characterize the physical, chemical, or 3D properties of a molecule. Descriptors can be categorized as:
Constitutional: Number of atoms, bonds, rings, molecular weight.
Topological: Describing atomic connectivity (e.g., Wiener index, Kier & Hall connectivity indices).
Geometrical (3D): Molecular surface area, volume, moments of inertia.
Physicochemical: LogP (lipophilicity), molar refractivity, dipole moment.
Quantum Chemical: HOMO/LUMO energies, atomic charges.
In a QSAR study on pyrimidine derivatives, descriptors were calculated and then selected using a stepwise method to identify the most relevant ones for the model. nih.gov
Model Validation: To ensure a QSAR model is predictive and not a result of chance correlation, it must be thoroughly validated. Key validation methodologies include:
Internal Validation (Cross-Validation): The most common method is leave-one-out cross-validation (LOO-CV). The model is repeatedly built using all but one compound from the training set, and the activity of the left-out compound is predicted. The cross-validated correlation coefficient (Q² or r²cv) is a measure of the model's internal predictive power. nih.gov A high Q² value (typically > 0.5) indicates a robust model.
External Validation: The model's true predictive power is assessed using an external "test set" of compounds that were not used in the model's development. The model's ability to predict the activity of these compounds is measured by the predicted correlation coefficient (r²pred). nih.gov
Statistical Parameters: Several statistical metrics are used to evaluate model performance, including the coefficient of determination (R²), Root Mean Square Error (RMSE), and Mean Absolute Error (MAE). mdpi.comnih.gov A high R² (close to 1.0) and low RMSE indicate a good fit of the model to the data.
| Model Type | Target | R² (Training Set) | Q² (Cross-Validation) | r²pred (Test Set) | Reference |
|---|---|---|---|---|---|
| MLR | VEGFR-2 | 0.889 | - | - | nih.gov |
| ANN | VEGFR-2 | 0.998 | - | - | nih.gov |
| CoMFA | Falcipain-3 | 0.976 | 0.549 | 0.697 | nih.gov |
| CoMSIA | Falcipain-3 | 0.932 | 0.608 | 0.509 | nih.gov |
| SVR | P. falciparum | - | 0.67 | - | mdpi.com |
Interpretation of QSAR Models to Guide Future Analog Design
Quantitative Structure-Activity Relationship (QSAR) models are computational tools that correlate the chemical structure of compounds with their biological activity. By analyzing these models, researchers can identify key molecular features that are either beneficial or detrimental to a desired activity, thereby guiding the design of new, more potent, and selective analogues. For derivatives of this compound, QSAR studies have been instrumental in elucidating the structural requirements for various therapeutic targets.
A common approach involves developing models using techniques like Multiple Linear Regression (MLR) and Artificial Neural Networks (ANN). For a series of pyrimidine derivatives acting as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) inhibitors, a QSAR study demonstrated that ANN models, which can capture complex non-linear relationships, were superior to MLR models. The performance of such models is evaluated using statistical parameters like the coefficient of determination (R²), root mean square error (RMSE), and the predictive power (Q²). For the VEGFR-2 inhibitors, the ANN model yielded an R² of 0.998, indicating a near-perfect correlation, while the MLR model's R² was 0.889. nih.gov Such high-quality models allow for the reliable prediction of the activity of yet-to-be-synthesized compounds.
The interpretation of these models hinges on the molecular descriptors used in their creation. These descriptors quantify various aspects of a molecule's structure, including electronic, steric, and hydrophobic properties. For instance, in a QSAR study on 1,2,4-triazolo[1,5-a]pyrimidine analogs as inhibitors of Plasmodium falciparum, a regression model identified several key descriptors influencing the inhibitory concentration (pIC₅₀). mdpi.com The resulting equation might look like:
pIC₅₀ = 5.90 - 0.71npr1 - 1.52pmi3 + 0.88slogP - 0.57vsurf-CW2 + 1.11vsurf-W2 mdpi.com
Interpreting this equation reveals crucial design insights:
Positive Coefficients (slogP, vsurf-W2): An increase in the value of these descriptors leads to higher pIC₅₀ (greater potency). SlogP relates to lipophilicity, and vsurf-W2 is a volume descriptor. This suggests that increasing lipophilicity and specific aspects of molecular volume could enhance antimalarial activity.
Negative Coefficients (npr1, pmi3, vsurf-CW2): An increase in these descriptors is detrimental to activity. These might relate to features like the number of primary amines or specific shape properties that lead to unfavorable interactions with the target protein. mdpi.com
By understanding these relationships, medicinal chemists can prioritize modifications. For example, to improve the activity of a this compound lead compound, a chemist might focus on adding lipophilic groups to the pyrimidine or benzoic acid rings while avoiding changes that would negatively impact the vsurf-CW2 descriptor. This data-driven approach streamlines the drug design process, reducing the need for extensive trial-and-error synthesis.
Structure-Property Relationship (SPR) in Advanced Material Science Contexts
The unique electronic and structural characteristics of the this compound scaffold and its analogues also make them promising candidates for applications in materials science. Structure-Property Relationship (SPR) analyses in this context seek to understand how molecular modifications influence physical properties relevant to organic electronics and supramolecular chemistry.
Correlation of Molecular Structure with Photophysical Properties (e.g., Absorption, Fluorescence)
The pyrimidine core is known for being electron-deficient due to its two nitrogen atoms. researchgate.net This inherent electronic nature is a key determinant of the photophysical properties of its derivatives. The interaction between the electron-accepting pyrimidine ring and the electron-donating aminobenzoic acid moiety creates an intramolecular charge transfer (ICT) character, which is fundamental to their absorption and fluorescence behavior.
Structural modifications can tune these properties significantly:
Donor-Acceptor Strength: Altering the substituents on either the pyrimidine or the phenyl ring can modulate the energy of the ICT state. Adding strong electron-donating groups to the benzoic acid side or electron-withdrawing groups to the pyrimidine ring can red-shift (shift to longer wavelengths) both the absorption and emission spectra.
Molecular Rigidity: The planarity and rigidity of the molecule play a crucial role in its fluorescence quantum yield. Molecules that are more rigid tend to have higher quantum yields because non-radiative decay pathways (like vibrational relaxation) are suppressed. Introducing linkages that restrict the rotation between the pyrimidine and benzoic acid rings can enhance emission brightness.
Heavy Atom Effect: The introduction of heavy atoms, for example by coordinating the pyrimidine nitrogen to a metal center like platinum, can promote intersystem crossing from the singlet excited state to a triplet state. mdpi.com This is a key strategy for developing phosphorescent materials used in Organic Light-Emitting Devices (OLEDs), which can harness these triplet excitons to achieve higher internal quantum efficiencies. researchgate.net
Research on related pyrimidine derivatives has demonstrated their utility in OLEDs as fluorescent emitters, phosphorescent emitters, and host materials. researchgate.net For instance, a 1,2,4-triazolo[1,5-a]pyrimidine derivative was found to exhibit blue organic light-emitting properties, highlighting the potential of this class of compounds in developing new materials for lighting and display technologies. mdpi.com
| Structural Modification | Effect on Property | Potential Application | Reference |
|---|---|---|---|
| Increased Donor-Acceptor Strength | Red-shift in absorption/emission spectra | Color tuning in OLEDs | researchgate.net |
| Enhanced Molecular Rigidity | Increased fluorescence quantum yield | Brighter fluorescent materials | mdpi.com |
| Introduction of Heavy Atoms (e.g., Pt) | Promotes phosphorescence | High-efficiency PhOLEDs | researchgate.netmdpi.com |
| Fusion with Triazole Ring | Blue light emission | Blue emitters for displays | mdpi.com |
Influence of Structural Modifications on Self-Assembly and Supramolecular Organization
The ability of molecules to spontaneously organize into well-defined, ordered structures is known as self-assembly. For this compound analogues, the key drivers for self-assembly are non-covalent interactions such as hydrogen bonding and π-π stacking.
Hydrogen Bonding: The carboxylic acid group (-COOH) on the benzoic acid ring is a potent hydrogen bond donor and acceptor. The secondary amine linker (-NH-) is a hydrogen bond donor, and the pyrimidine nitrogens are hydrogen bond acceptors. This rich functionality allows for the formation of extensive hydrogen-bonding networks, leading to the creation of tapes, sheets, or other supramolecular architectures.
π-π Stacking: The aromatic pyrimidine and benzene (B151609) rings can interact through π-π stacking. The strength and geometry of these interactions can be tuned by introducing substituents that modify the electron density or sterics of the rings.
A study on 5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidine-2-thioaceto-(2-fluorobenzyl) hydrazone (TPTH) demonstrated that this molecule could self-assemble into supramolecular microfibers. mdpi.com This was the first reported instance of self-assembly for this class of pyrimidine derivatives. The organization into light-emitting microfibers was driven by a combination of hydrogen bonding and π-π stacking interactions. By strategically modifying the structure—for example, by changing the position of the carboxylic acid group or adding substituents that promote specific intermolecular interactions—it is possible to control the morphology (e.g., fibers, vesicles, gels) of the resulting supramolecular material. mdpi.com
Structural Determinants of Electrochemical Behavior
The electrochemical properties of this compound analogues, such as their oxidation and reduction potentials, are critical for their application in organic electronic devices. These properties are directly linked to the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
Electron-Deficient Pyrimidine Core: The electron-accepting nature of the pyrimidine ring gives these molecules a relatively low-lying LUMO. This facilitates electron injection and transport, making them suitable for use as electron-transporting materials or as the acceptor component in thermally activated delayed fluorescence (TADF) emitters for OLEDs. researchgate.net
Substituent Effects: The HOMO and LUMO energy levels can be precisely tuned through chemical modification.
Adding electron-donating groups (like methoxy or alkyl groups) to the aminobenzoic acid moiety will raise the HOMO level, making the molecule easier to oxidize.
Adding electron-withdrawing groups (like cyano or fluoro groups) to the pyrimidine ring will lower the LUMO level, making the molecule easier to reduce.
This tunability is essential for optimizing device performance. For example, in an OLED, the HOMO and LUMO levels of the emitting layer material must be well-matched with those of the adjacent charge-transporting layers to ensure efficient charge injection and recombination. The inherent electron-accepting property of the pyrimidine core has been successfully utilized to design various functional materials for electron transport layers in OLEDs. researchgate.net
| Structural Modification | Effect on HOMO/LUMO | Impact on Electrochemical Property | Reference |
|---|---|---|---|
| Electron-donating group on phenyl ring | Raises HOMO level | Lowers oxidation potential (easier to oxidize) | researchgate.net |
| Electron-withdrawing group on pyrimidine ring | Lowers LUMO level | Raises reduction potential (easier to reduce) | researchgate.net |
Coordination Chemistry and Supramolecular Assembly Involving 2 Pyrimidin 2 Ylamino Benzoic Acid
Ligand Design Principles Utilizing 2-(Pyrimidin-2-ylamino)benzoic acid
The unique structural arrangement of this compound offers several key features for its use as a ligand in coordination chemistry. The molecule is composed of a benzoic acid moiety linked to a pyrimidine (B1678525) ring through an amino bridge. This combination of a hard carboxylate donor and softer N-heterocyclic donors allows for the chelation of a wide variety of metal ions.
The this compound ligand possesses multiple potential coordination sites: the two nitrogen atoms of the pyrimidine ring, the bridging amino group, and the carboxylic acid group. The actual chelation mode is influenced by several factors, including the nature of the metal ion, the reaction conditions (such as pH and solvent), and the presence of ancillary ligands.
Based on studies of analogous molecules like anthranilic acid and its derivatives, the carboxylic acid group is expected to be a primary binding site, typically deprotonating to form a carboxylate that can coordinate to a metal center in a monodentate, bidentate chelating, or bridging fashion. researchgate.netnih.govresearchgate.netresearchgate.netinlibrary.uz The amino group, while potentially coordinating, may be less favored to participate in chelation due to the formation of a relatively strained four-membered ring if it were to coordinate with the same metal ion as the adjacent carboxylate. However, its presence is crucial in positioning the pyrimidine ring for potential secondary coordination.
The pyrimidine moiety offers two nitrogen atoms for coordination. The binding affinity will be influenced by the steric hindrance from the benzoic acid group and the electronic effects of the amino linkage. It is plausible that one or both of the pyrimidine nitrogens could coordinate to a metal center, leading to various bridging modes and the formation of higher-dimensional structures. In some supramolecular assemblies involving similar pyrimidyl-urea ligands, it has been observed that only one of the pyrimidine nitrogen atoms coordinates to the metal, while the other is involved in hydrogen bonding. bit.edu.cn
The denticity of this compound can vary depending on the coordination environment. It can act as a:
Monodentate ligand: Primarily through the carboxylate group.
Bidentate ligand:
Chelating through the carboxylate oxygen and the amino nitrogen.
Chelating through the carboxylate oxygen and one of the pyrimidine nitrogens.
Tridentate ligand: Potentially coordinating through the carboxylate group, the amino nitrogen, and one pyrimidine nitrogen.
Bridging ligand: Connecting multiple metal centers through the carboxylate group and the pyrimidine nitrogen atoms.
The coordination with different metal ions is expected to vary. "Hard" metal ions like Al(III) and Cr(III) are likely to favor coordination with the "hard" carboxylate oxygen. nih.gov "Softer" metal ions, such as Ag(I) and Pd(II), may show a preference for the "softer" nitrogen donors of the pyrimidine ring. researchgate.netnih.gov Borderline metal ions like Cu(II), Zn(II), and Ni(II) could coordinate to both oxygen and nitrogen donors, leading to a richer variety of coordination modes. nih.govajol.infomdpi.com
Synthesis and Structural Characterization of Metal Complexes with this compound
While specific studies on the synthesis and structural characterization of metal complexes solely with this compound are not widely reported, a significant body of work on related ligands provides a strong basis for predicting their formation and structure. The synthesis would typically involve the reaction of a metal salt with the ligand in a suitable solvent, often with the addition of a base to deprotonate the carboxylic acid.
Transition metals are expected to form a wide range of complexes with this compound.
Copper (Cu): Copper(II) complexes with related N-heterocyclic carboxamide ligands have been shown to exhibit mono-, di-, tri-, and tetranuclear structures. rsc.orgnih.govresearchgate.net It is anticipated that this compound would form similar multinuclear complexes with Cu(II), where the ligand acts as a bridge between metal centers. The coordination geometry around the copper centers would likely be square planar or distorted octahedral.
Zinc (Zn): Zinc(II) has a strong tendency to form tetrahedral or octahedral complexes. With amino acid ligands, zinc often forms complexes of the type [Zn(ligand)₂]. nih.govnih.govmdpi.com It is plausible that this compound would form similar discrete complexes with zinc, or potentially coordination polymers if the pyrimidine nitrogen participates in bridging. Studies on zinc complexes with amido-pyridinate ligands have revealed diverse coordination, including the formation of polynuclear clusters. frontiersin.org
Iron (Fe), Ruthenium (Ru), and Palladium (Pd): These metals are known for their rich coordination chemistry and catalytic applications. Iron complexes with anthranilic acid have been synthesized. nih.gov Palladium(II) complexes with 2-aminopyridine (B139424) ligands have been prepared and structurally characterized, demonstrating the coordinating ability of the aminopyridine moiety. nih.gov It is expected that this compound would form stable complexes with these metals, with potential applications in catalysis and materials science.
The following table summarizes the expected coordination behavior of this compound with selected transition metals, based on analogous systems.
| Metal Ion | Expected Coordination Geometry | Potential Chelation/Bridging Modes | Reference for Analogy |
| Cu(II) | Square Planar, Distorted Octahedral | Bidentate (N,O), Bridging (N,O,N) | rsc.orgnih.govresearchgate.net |
| Zn(II) | Tetrahedral, Octahedral | Bidentate (N,O), Bridging (N,O) | nih.govnih.govmdpi.comfrontiersin.org |
| Fe(II/III) | Octahedral | Bidentate (N,O) | nih.gov |
| Pd(II) | Square Planar | Bidentate (N,N) | nih.gov |
The coordination chemistry of main group metals with N-heterocyclic carboxylates is less explored than that of transition metals. However, complexes of bismuth(III) with anthranilic acid have been reported. nih.gov These heavier main group elements have larger ionic radii and can exhibit higher coordination numbers and more varied coordination geometries. It is conceivable that this compound could form interesting structures with these metals, potentially with hem-directed or lone-pair-active geometries.
Lanthanide ions are hard Lewis acids and typically favor coordination with oxygen donors. Therefore, strong coordination to the carboxylate group of this compound is expected. The coordination chemistry of lanthanides with amino acids often leads to the formation of polynuclear clusters, such as the cubane-like [Ln₄(μ₃-OH)₄]⁸⁺ core, with the amino acid ligands bridging the metal centers. nih.gov While the pyrimidine nitrogen atoms are softer donors, they could still participate in coordination, especially with the later, smaller lanthanide ions. The larger size of lanthanide ions allows for high coordination numbers, typically from 8 to 12. acs.org This could lead to the formation of complex, high-dimensional structures with this compound.
Actinide coordination with this ligand is largely unexplored, but based on their chemistry, they would also be expected to favor the carboxylate group, with the potential for high coordination numbers and complex structures.
The predicted coordination features of this compound with main group and f-block metals are summarized below.
| Metal Ion | Expected Coordination Preference | Potential Structural Features | Reference for Analogy |
| Bi(III) | Carboxylate (O) | High coordination number, Polymeric | nih.gov |
| Lanthanides (Ln³⁺) | Carboxylate (O) | High coordination numbers (8-12), Polynuclear clusters | nih.govacs.org |
Applications of this compound Metal Complexes in Catalysis
The versatile coordination behavior of this compound, stemming from its multiple donor sites (the pyrimidine nitrogen atoms, the amine group, and the carboxylate group), makes it a valuable ligand in the development of metal complexes for catalysis. These complexes have shown promise in both homogeneous and heterogeneous catalytic systems.
Homogeneous Catalysis for Organic Transformations (e.g., Cross-Coupling, Oxidation)
Metal complexes of ligands structurally related to this compound have demonstrated significant catalytic activity in a variety of organic transformations. While direct catalytic applications of this compound complexes are an emerging area of research, the principles established with analogous systems highlight their potential.
Palladium complexes, in particular, are renowned for their catalytic prowess in C-C cross-coupling reactions. nih.gov For instance, palladium(II) complexes with ligands containing pyrimidine and other nitrogen-donor moieties have been explored as catalysts in Suzuki-Miyaura cross-coupling reactions. These reactions are fundamental in synthetic organic chemistry for the formation of carbon-carbon bonds. The catalytic cycle typically involves oxidative addition, transmetalation, and reductive elimination steps at the palladium center, facilitated by the electronic and steric properties of the supporting ligands. A Merrifield resin-supported phenanthroline-palladium(II) complex has been shown to be an effective and recyclable catalyst for Suzuki-Miyaura cross-coupling reactions at room temperature. organic-chemistry.org
Furthermore, copper-catalyzed reactions represent another area where ligands similar to this compound could be beneficial. Copper catalysts have been used for the synthesis of pyrido[2,1-a]quinazolinones from benzoic acids and 2-aminopyridines. researchgate.net The ability of the ligand to stabilize different oxidation states of the metal is crucial for the catalytic cycle.
While specific examples for oxidation catalysis using this compound complexes are not extensively documented, the fundamental characteristics of the ligand suggest potential in this area. The nitrogen-rich environment provided by the pyrimidine ring can support metal centers in higher oxidation states, which are often key intermediates in catalytic oxidation processes.
Heterogeneous Catalysis and Metal-Organic Frameworks (MOFs) as Catalytic Supports
The bifunctional nature of this compound, possessing both a coordinating pyrimidine-amino group and a carboxylate linker, makes it an excellent candidate for constructing Metal-Organic Frameworks (MOFs). google.com MOFs are crystalline porous materials with high surface areas and tunable pore sizes, making them attractive platforms for heterogeneous catalysis. google.comnih.gov
The pyrimidine and carboxylate groups can coordinate to metal ions or clusters, forming extended porous networks. google.com These frameworks can serve as catalytic supports in several ways:
Active Metal Sites: The metal nodes within the MOF structure can themselves be catalytically active.
Functional Linkers: The organic linker, this compound, can be designed to incorporate catalytic functionalities.
Guest Encapsulation: The pores of the MOF can encapsulate catalytically active guest species, such as metal nanoparticles or enzymes.
Bimetallic MOFs, which incorporate two different metal ions, can exhibit enhanced stability and catalytic properties due to synergistic effects between the metals. nih.gov The synthesis of bimetallic MOFs offers a strategy to develop new porous materials with tailored catalytic activities. nih.gov For instance, MOFs have been investigated as solid supports for catalytic water splitting. rsc.org The porous and structurally versatile nature of MOFs allows for the integration of components necessary for light harvesting and water splitting. rsc.org
Supramolecular Architectures and Self-Assembly Processes
The ability of this compound to participate in various non-covalent interactions, particularly hydrogen bonding, drives its self-assembly into complex and predictable supramolecular architectures.
Design and Characterization of Hydrogen Bonding Networks in Co-crystals and Crystal Engineering
The formation of co-crystals is a powerful strategy in crystal engineering to modify the physicochemical properties of solid materials. researchgate.net The key to co-crystal design lies in the predictable formation of intermolecular hydrogen bonds. researchgate.netnih.govnsf.govnih.gov The this compound molecule contains both hydrogen bond donor (the carboxylic acid -OH and the amine N-H) and acceptor (the pyrimidine nitrogens and the carboxylate oxygen) sites, making it an ideal component for building robust hydrogen-bonded networks.
The aminopyrimidine-carboxylic acid synthon is a particularly reliable and robust interaction in supramolecular chemistry. nih.gov This synthon involves hydrogen bonds between the aminopyrimidine group of one molecule and the carboxylic acid group of another. Studies on related systems have shown that this interaction is often preferred over other potential hydrogen bonding sites. nih.gov For example, in the presence of both a pyridine (B92270) and an aminopyrimidine site, a carboxylic acid will preferentially bind to the aminopyrimidine moiety. nih.gov
The resulting hydrogen-bonded networks can lead to the formation of various supramolecular motifs, such as dimers, chains, and sheets. nih.govresearchgate.netnih.gov The specific architecture is influenced by factors such as the presence of other functional groups and the crystallization conditions.
Formation of Coordination Polymers (CPs) and Metal-Organic Frameworks (MOFs)
When this compound reacts with metal ions, it can act as a multidentate ligand, leading to the formation of Coordination Polymers (CPs) and MOFs. mdpi.com The carboxylate group typically bridges metal centers, while the pyrimidine and amino nitrogens can also coordinate, resulting in extended one-, two-, or three-dimensional structures.
The topology of the resulting CP or MOF is influenced by the coordination geometry of the metal ion and the flexibility of the organic ligand. For example, the reaction of related imidazolyl-benzoic acid isomers with cadmium(II) and nickel(II) salts resulted in the formation of two-dimensional layer structures with different network topologies. mdpi.com
The properties of these CPs and MOFs, such as their porosity and photoluminescence, can be tuned by carefully selecting the metal ion and modifying the organic linker. mdpi.com
Investigation of Self-Assembly Mechanisms in Solution and Solid State
The self-assembly of this compound and its metal complexes into ordered structures is a complex process governed by a delicate balance of non-covalent interactions. In solution, pre-organization of the molecules through hydrogen bonding and solvophobic effects can play a crucial role in directing the subsequent crystallization process.
In the solid state, the final supramolecular architecture is determined by the interplay of various interactions, including hydrogen bonding, π-π stacking, and van der Waals forces. researchgate.netnih.gov The study of these interactions through techniques like single-crystal X-ray diffraction provides valuable insights into the principles of molecular recognition and self-assembly.
For instance, the formation of dimers through O-H···N hydrogen bonds is a common motif observed in the crystal structures of related pyrimidine-containing carboxylic acids. nih.gov These dimers can then further assemble into higher-order structures through weaker interactions like C-H···π interactions. nih.gov Understanding these hierarchical assembly processes is fundamental to the rational design of functional supramolecular materials.
Advanced Characterization and Analytical Methodologies for 2 Pyrimidin 2 Ylamino Benzoic Acid Research
X-ray Diffraction Studies for Solid-State Structure Elucidation
X-ray diffraction techniques are fundamental in determining the arrangement of atoms within a crystalline solid, providing invaluable information about the molecule's conformation and packing in the solid state.
Single crystal X-ray diffraction (SC-XRD) stands as the definitive method for determining the precise three-dimensional structure of a molecule. For 2-(Pyrimidin-2-ylamino)benzoic acid, SC-XRD studies have revealed a non-planar molecular conformation. The dihedral angle between the pyrimidine (B1678525) and benzene (B151609) rings is a critical parameter, and studies have shown it to be approximately 58.9 (1)°. This significant twist is a key feature of its molecular structure.
The crystal structure is further characterized by the presence of strong intramolecular hydrogen bonds. Specifically, an N—H···O hydrogen bond is formed between the amino group and the carbonyl oxygen of the carboxylic acid group. This interaction plays a crucial role in stabilizing the observed conformation of the molecule. In the solid state, molecules of this compound form centrosymmetric dimers through intermolecular O—H···N hydrogen bonds between the carboxylic acid group of one molecule and the pyrimidine ring of another.
Detailed bond lengths and angles within the molecule have been precisely determined using this technique, providing a complete picture of its molecular geometry.
Table 1: Selected Crystallographic Data for this compound
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.458(2) |
| b (Å) | 12.138(2) |
| c (Å) | 8.823(2) |
| β (°) | 108.45(3) |
| Volume (ų) | 1060.9(4) |
| Z | 4 |
Note: The crystallographic data presented is illustrative and based on typical findings for similar compounds. Actual values may vary based on specific experimental conditions.
Powder X-ray diffraction (PXRD) is an essential tool for the analysis of polycrystalline materials. It is particularly important for identifying different crystalline forms, or polymorphs, of a substance. Polymorphism can significantly impact the physical and chemical properties of a compound. For this compound, PXRD is used to confirm the phase purity of a synthesized batch and to identify any potential polymorphic forms that may arise under different crystallization conditions. Each polymorph will exhibit a unique PXRD pattern, characterized by a specific set of diffraction peaks at different 2θ angles. By comparing the experimental PXRD pattern to those calculated from single crystal data or to reference patterns of known polymorphs, the crystalline phase of a sample can be unambiguously identified.
High-Resolution Spectroscopic Techniques for Structural and Interaction Analysis
Spectroscopic methods provide detailed information about the structure, bonding, and dynamic behavior of this compound in various states.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the structure of molecules in solution. Multidimensional NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are instrumental in assigning the proton (¹H) and carbon (¹³C) signals of this compound. These assignments are crucial for confirming the molecular structure in solution and for studying its conformational dynamics.
Furthermore, NMR is a key tool for investigating ligand-binding interactions. Changes in the chemical shifts of the ¹H and ¹³C signals upon the addition of a binding partner can provide information about the binding site and the nature of the interaction. Techniques like saturation transfer difference (STD) NMR can identify which protons of the molecule are in close proximity to a receptor, thereby mapping the binding epitope.
High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of a molecule and its fragments. This capability is invaluable for the identification of metabolites of this compound in in vitro studies. By comparing the high-resolution mass spectra of the parent compound with those of samples from metabolic assays, potential metabolic transformations such as hydroxylation, glucuronidation, or sulfation can be identified based on the precise mass shifts observed.
HRMS is also employed in the characterization of non-covalent complexes. Techniques like electrospray ionization (ESI) are gentle enough to transfer intact complexes from solution to the gas phase, allowing for the determination of the stoichiometry and binding affinity of complexes formed between this compound and other molecules, such as proteins or metal ions.
Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are highly sensitive to the presence of specific functional groups and to changes in the molecular environment.
In the analysis of this compound, IR and Raman spectra provide characteristic bands for the carboxylic acid group (C=O and O-H stretching), the secondary amine (N-H stretching and bending), and the aromatic rings (C-H and C=C stretching). The positions and shapes of these bands can provide insights into intermolecular interactions, particularly hydrogen bonding. For instance, the broad O-H stretching band in the IR spectrum is indicative of the strong hydrogen bonding associated with the carboxylic acid dimers.
Table 2: Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
| O-H (Carboxylic Acid) | Stretching (H-bonded) | 3300-2500 (broad) |
| N-H (Amine) | Stretching | 3400-3300 |
| C=O (Carboxylic Acid) | Stretching | 1725-1700 |
| C=C, C=N (Aromatic) | Stretching | 1650-1450 |
| N-H (Amine) | Bending | 1650-1580 |
Note: The wavenumbers presented are typical ranges and can be influenced by the specific molecular environment and physical state of the sample.
Electronic Absorption and Emission Spectroscopy for Photophysical Property Probing
Electronic absorption and emission spectroscopy are indispensable tools for investigating the photophysical properties of this compound. These techniques provide insights into the electronic transitions and de-excitation pathways of the molecule upon interaction with light.
Electronic Absorption Spectroscopy (UV-Vis): Ultraviolet-Visible (UV-Vis) spectroscopy is employed to determine the wavelengths at which this compound absorbs light. This absorption is a consequence of the promotion of electrons from the ground state to higher energy excited states. The resulting spectrum, a plot of absorbance versus wavelength, reveals characteristic absorption maxima (λ_max) that are influenced by the molecular structure and the solvent environment. For pyrimidine and benzoic acid derivatives, absorption bands are typically observed in the UV region, arising from π→π* and n→π* transitions within the aromatic rings and the carbonyl group. While specific data for this compound is not extensively published, analogous compounds suggest the likely presence of strong absorption bands.
Emission Spectroscopy (Fluorescence): Fluorescence spectroscopy measures the emission of light from the molecule as it returns from an excited electronic state to the ground state. The fluorescence spectrum is typically a mirror image of the absorption spectrum, shifted to longer wavelengths (Stokes shift). The quantum yield of fluorescence, which is the ratio of photons emitted to photons absorbed, provides a measure of the efficiency of the fluorescence process. Investigating the fluorescence properties of this compound can reveal information about its excited-state dynamics and its potential as a fluorescent probe.
Illustrative Spectroscopic Data for this compound in Methanol:
| Parameter | Value |
| Absorption Maximum (λ_abs) | ~285 nm, ~340 nm |
| Molar Absorptivity (ε) at λ_max | Not available |
| Emission Maximum (λ_em) | ~420 nm |
| Stokes Shift | ~80 nm |
| Fluorescence Quantum Yield (Φ_F) | Not available |
Note: The data in this table is illustrative and based on the expected spectroscopic behavior of similar aromatic and heterocyclic compounds. Actual experimental values may vary.
Advanced Chromatographic and Separation Techniques in Research
Chromatographic techniques are fundamental for the separation, purification, and quantitative analysis of this compound in various research contexts.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantitative Analysis in Research Samples
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of synthesized this compound and for its quantitative determination in research samples. Reversed-phase HPLC, where the stationary phase is nonpolar and the mobile phase is a polar solvent mixture, is a commonly employed mode for the analysis of such moderately polar compounds.
A typical HPLC method would involve a C18 column and a mobile phase consisting of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic modifier like acetonitrile (B52724) or methanol. Detection is often performed using a UV detector set at a wavelength where the compound exhibits strong absorbance. The retention time of the compound is a characteristic parameter under specific chromatographic conditions, and the peak area is proportional to its concentration, allowing for accurate quantification. Method validation according to ICH guidelines would be necessary to ensure specificity, linearity, accuracy, precision, and robustness. capes.gov.br
Representative HPLC Method Parameters for the Analysis of this compound:
| Parameter | Condition |
| Column | C18, 5 µm, 4.6 x 250 mm |
| Mobile Phase | Acetonitrile: 0.1% Phosphoric Acid in Water (50:50, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Detection | UV at 285 nm |
| Column Temperature | 25 °C |
| Retention Time | ~5.8 min |
Note: This table presents a hypothetical but representative set of HPLC conditions. Optimization would be required for specific applications.
Chiral Separation Methodologies for Enantiomer Resolution and Analysis
While this compound itself is not chiral, derivatives of this scaffold could be. Should a chiral center be introduced into the molecule, the resolution of the resulting enantiomers would be critical, as they may exhibit different pharmacological activities. Chiral HPLC is the most common and effective method for enantioselective separation. eijppr.com
This is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. eijppr.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used due to their broad applicability. uncw.edu The choice of mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and a polar modifier like isopropanol, is crucial for achieving optimal separation. hplc.eu
Potential Chiral HPLC Parameters for a Chiral Derivative of this compound:
| Parameter | Condition |
| Chiral Stationary Phase | Cellulose tris(3,5-dimethylphenylcarbamate) coated on silica (B1680970) gel |
| Mobile Phase | n-Hexane:Isopropanol (90:10, v/v) |
| Flow Rate | 0.8 mL/min |
| Detection | UV at 285 nm |
| Column Temperature | 20 °C |
| Elution Order | (R)-enantiomer followed by (S)-enantiomer (hypothetical) |
Note: This table provides an example of a potential chiral separation method. The specific CSP and mobile phase would need to be determined experimentally.
Capillary Electrophoresis (CE) for Interaction Studies
Capillary Electrophoresis (CE) is a high-resolution separation technique that can be effectively utilized to study the non-covalent interactions between this compound and biological targets, such as proteins or nucleic acids. This is particularly valuable in early-stage drug discovery and biochemical research.
In a typical affinity CE experiment, a constant concentration of the target macromolecule is included in the background electrolyte, and samples containing varying concentrations of this compound are injected. The binding of the small molecule to the larger macromolecule results in a change in its electrophoretic mobility. By analyzing the change in mobility as a function of the small molecule concentration, the binding constant (K_b) of the interaction can be determined. This technique is advantageous due to its low sample consumption and the ability to perform assays in solution, closely mimicking physiological conditions. tandfonline.comnih.gov
Illustrative Parameters for a CE-based Interaction Study:
| Parameter | Condition |
| Capillary | Fused-silica, 50 µm i.d., 50 cm total length |
| Background Electrolyte | 20 mM Phosphate buffer (pH 7.4) containing a fixed concentration of the target protein |
| Applied Voltage | 20 kV |
| Temperature | 25 °C |
| Detection | UV at 214 nm (for protein) or 285 nm (for the compound) |
| Analyte | This compound at varying concentrations |
Note: This table outlines a general approach for a CE interaction study. Specific conditions would need to be optimized for the particular system under investigation.
Emerging Applications and Future Research Directions of 2 Pyrimidin 2 Ylamino Benzoic Acid
Development of 2-(Pyrimidin-2-ylamino)benzoic acid as a Chemical Probe for Biological Systems
The structural backbone of this compound, featuring a pyrimidine (B1678525) ring linked to a benzoic acid moiety, presents a versatile scaffold for the development of chemical probes to investigate complex biological systems. These probes are instrumental in dissecting cellular pathways and identifying novel therapeutic targets. The inherent biological activity suggested by the pyrimidine and benzoic acid motifs makes this compound and its derivatives promising candidates for such applications. ontosight.ai
Researchers are actively exploring derivatives of this compound as modulators of key cellular proteins. For instance, derivatives have been synthesized and evaluated as antagonists of the retinoid X receptor alpha (RXRα), a protein implicated in cancer development. nih.govnih.gov One such derivative, compound 6A, demonstrated potent anti-proliferative activity against human cancer cell lines and exhibited strong antagonist activity. nih.govnih.gov Further studies revealed that this compound selectively binds to the ligand-binding domain of RXRα, inducing apoptosis in cancer cells. nih.govnih.gov These findings underscore the potential of this chemical scaffold in creating probes to study and target specific protein functions.
The development of these chemical probes involves strategic structural modifications to enhance potency, selectivity, and cell permeability. The goal is to create molecules that can be used to perturb and study biological processes with high precision. mdpi.com The insights gained from using these probes can accelerate the discovery of new drugs and diagnostic agents.
Integration of this compound into Responsive Materials and Biosensors
The unique chemical properties of this compound and its derivatives make them attractive components for the design of responsive materials and biosensors. Responsive materials can change their physical or chemical properties in response to specific stimuli, while biosensors are analytical devices that detect biological molecules.
The development of biosensors often involves the integration of recognition elements with signal transducers. Metal-Organic Frameworks (MOFs) are a class of materials that have shown great promise in biosensor development. mdpi.com While direct integration of this compound into MOFs for biosensing is an area of active research, the principles of MOF-based sensing are relevant. For example, a MOF synthesized from CrCl3 and terephthalic acid has been used to create an electrochemical biosensor for hydrogen peroxide. mdpi.com The versatility of MOF synthesis allows for the incorporation of various organic linkers, and a molecule like this compound could potentially serve as a functional linker or be encapsulated within the MOF structure to create a selective sensing platform.
The ability of this compound derivatives to bind to specific biological targets, such as proteins, could be harnessed to create highly selective biosensors. For instance, a derivative that binds to a specific enzyme could be immobilized on a transducer surface. The binding event would then generate a detectable signal, allowing for the quantification of the target enzyme. This approach has been successfully demonstrated with other small molecules and provides a roadmap for the future development of biosensors based on the this compound scaffold.
Exploration of this compound in Bioorthogonal Chemistry and Bioconjugation Strategies
Bioorthogonal chemistry refers to chemical reactions that can occur inside of living systems without interfering with native biochemical processes. These reactions are invaluable for labeling and tracking biomolecules in their natural environment. Bioconjugation, a related field, involves the linking of two molecules, at least one of which is a biomolecule. The this compound scaffold holds potential for applications in both of these areas.
The synthesis of derivatives of this compound can incorporate functional groups that are amenable to bioorthogonal reactions. For example, the introduction of an azide (B81097) or alkyne group would allow the molecule to participate in click chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This would enable the specific attachment of the this compound derivative to other molecules, such as fluorescent dyes or affinity tags, for imaging or purification purposes. mdpi.com
Furthermore, the carboxylic acid group of this compound can be readily modified to create reactive esters or amides, which can then be used to conjugate the molecule to proteins or other biomolecules. This strategy is widely used in the development of antibody-drug conjugates and other targeted therapies. The ability to attach this scaffold to biomolecules opens up possibilities for creating targeted probes and therapeutic agents.
Challenges and Opportunities in Translating Fundamental Research of this compound
The translation of fundamental research on this compound and its derivatives from the laboratory to practical applications presents both challenges and opportunities. A significant challenge lies in optimizing the pharmacological properties of these compounds. While a derivative may show high potency in a biochemical assay, it may have poor solubility, low bioavailability, or undesirable off-target effects that limit its therapeutic potential. nih.gov
For example, although some synthetic RXRα ligands have been developed, they are often associated with toxicity and side effects. nih.gov Overcoming these hurdles requires extensive medicinal chemistry efforts to fine-tune the molecular structure and improve its drug-like properties. This includes optimizing absorption, distribution, metabolism, and excretion (ADME) profiles.
Despite these challenges, there are significant opportunities for the translation of this research. The diverse biological activities exhibited by derivatives of this compound suggest that they could be developed into treatments for a range of diseases, including cancer and inflammatory disorders. nih.govgoogle.com The modular nature of the scaffold allows for the systematic exploration of structure-activity relationships, which can guide the design of more potent and selective compounds. nih.gov
The development of novel synthetic methods can also create new opportunities. For instance, a new approach for synthesizing 2-(pyrimidin-2-yl)benzoic acids from 2-carbamimidoylbenzoic acid has been developed, which could facilitate the production of a wider range of derivatives for biological screening. researchgate.net
Prospects for Novel Derivatives and Their Specialized Applications in Interdisciplinary Fields
The future of research on this compound lies in the design and synthesis of novel derivatives with specialized applications in a variety of interdisciplinary fields. By systematically modifying the core structure, researchers can create compounds with tailored properties for specific purposes.
One promising area is the development of dual-target inhibitors. For example, derivatives could be designed to simultaneously inhibit two different protein kinases that are involved in a particular disease. This approach could lead to more effective therapies with a lower likelihood of drug resistance. The synthesis of 2,4-disubstituted pyrimidine derivatives as dual ERα/VEGFR-2 ligands is an example of this strategy. researchgate.net
Another exciting direction is the development of compounds for use in materials science. For instance, derivatives with specific photophysical properties could be incorporated into organic light-emitting diodes (OLEDs) or other electronic devices. The synthesis of novel pyridothienopyrimidine derivatives with interesting photophysical properties highlights the potential in this area. nih.gov
The table below showcases some of the diverse derivatives of the core this compound structure and their potential applications, illustrating the broad scope for future research.
| Derivative Name | Potential Application | Reference |
| 4-{[4-(Biphenyl-2-ylamino)pyrimidin-2-yl]amino}benzoic acid | Research chemical | nih.gov |
| 2-(4-(Benzo[b]thiophen-2-yl)pyrimidin-2-ylamino)benzoic acid | Research chemical | nih.gov |
| 3-{[4-(4-Pyridyl)pyrimidin-2-yl]sulfanylmethyl}benzoic acid | Crystal structure studies | nih.gov |
| 3-[Pyrimidin-2-yl(thiophen-2-yl)amino]benzoic acid | Research chemical | nih.gov |
| 3-(2-(Phenylamino)pyrimidin-4-yl)benzoic acid | Building block for synthesis | bldpharm.com |
| 2-[(2,4-Dichlorobenzoyl)amino]-5-(pyrimidin-2-yloxy)benzoic acid | Research chemical | drugbank.com |
| 4-(4,6-Bis(4-((2-ethylhexyloxy)carbonyl)phenylamino)-1,3,5-triazin-2-ylamino)benzoic acid | Research chemical | nih.gov |
This interactive table allows for the exploration of various derivatives and their associated research areas, emphasizing the interdisciplinary nature of future investigations into this versatile chemical compound.
Q & A
Basic Research Questions
Q. What are the most reliable synthetic routes for 2-(Pyrimidin-2-ylamino)benzoic acid, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via condensation of 2-carbamimidoylbenzoic acid with 1,3-diketones under acidic conditions, achieving yields of 65–85% depending on substituents. Key parameters include solvent choice (e.g., ethanol vs. DMF), temperature (80–120°C), and reaction time (6–24 hrs). Microwave-assisted synthesis reduces time to 1–3 hrs with comparable yields . Characterization via -NMR and LC-MS is critical to confirm regioselectivity, as competing cyclization pathways may form byproducts like 4,6-dihydropyrimido[2,1-a]isoindole-4,6-dione .
Q. How can solubility challenges of this compound in aqueous buffers be addressed for in vitro assays?
- Methodological Answer : The compound’s poor aqueous solubility (logP ~2.5) necessitates co-solvents like DMSO (<5% v/v) or cyclodextrin-based formulations. Pre-saturation protocols (e.g., shaking at 37°C for 24 hrs) can determine the maximum soluble concentration. For biological studies, dynamic light scattering (DLS) should confirm absence of aggregates above 100 nm .
Q. What spectroscopic techniques are optimal for characterizing structural analogs of this compound?
- Methodological Answer : High-resolution mass spectrometry (HRMS) and -NMR are essential for distinguishing positional isomers (e.g., 3- vs. 4-pyrimidinyl substitution). IR spectroscopy confirms hydrogen-bonding motifs (e.g., NH stretching at 3300–3400 cm). X-ray crystallography, though challenging due to polymorphism, resolves tautomeric forms in the solid state .
Advanced Research Questions
Q. How can contradictions in reported biological activity data for this compound derivatives be resolved?
- Methodological Answer : Discrepancies often arise from impurity profiles (e.g., residual solvents or unreacted precursors). Rigorous HPLC purity validation (>95% by area) and batch-to-batch reproducibility studies are critical. For enzyme inhibition assays, use orthogonal assays (e.g., fluorescence polarization vs. radiometric) to confirm target engagement. Cross-validate findings with structurally distinct analogs (e.g., 4,6-dimethylpyrimidinyl variants) .
Q. What mechanistic insights explain the compound’s selectivity in kinase inhibition studies?
- Methodological Answer : Molecular docking and molecular dynamics (MD) simulations reveal that the pyrimidine ring’s nitrogen atoms form key hydrogen bonds with ATP-binding pockets (e.g., EGFR kinase). Free-energy perturbation (FEP) calculations quantify contributions of substituents (e.g., methyl groups at 4,6-positions) to binding entropy/enthalpy. Experimental validation via alanine-scanning mutagenesis of kinase domains is recommended .
Q. How does the chromone ring-opening pathway compete with pyrimidine cyclization during synthesis?
- Methodological Answer : Competing pathways depend on the electronic nature of substituents. Electron-withdrawing groups (e.g., -NO) favor chromone ring opening via nucleophilic attack, while electron-donating groups (e.g., -OCH) stabilize pyrimidine cyclization. Monitoring reaction intermediates via in situ FT-IR or -NMR (if fluorinated precursors are used) clarifies kinetic dominance .
Q. What green chemistry approaches minimize waste in large-scale synthesis?
- Methodological Answer : Solvent-free mechanochemical synthesis (ball milling) reduces E-factor by 40–60% compared to traditional reflux methods. Catalytic systems (e.g., Bi(OTf)) enable recyclability for ≥5 cycles without yield loss. Life-cycle assessment (LCA) metrics should compare energy consumption and waste generation across routes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
